molecular formula C8H12N4O B1603518 2-Morpholin-4-YL-pyrimidin-4-ylamine CAS No. 18215-94-6

2-Morpholin-4-YL-pyrimidin-4-ylamine

Cat. No.: B1603518
CAS No.: 18215-94-6
M. Wt: 180.21 g/mol
InChI Key: GDOXYFGOHDJZOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Morpholin-4-YL-pyrimidin-4-ylamine” is a chemical compound with the molecular formula C8H12N4O and a molecular weight of 180.21 g/mol . It is used in various fields of research and industry.


Synthesis Analysis

The synthesis of morpholines and their carbonyl-containing analogs often starts from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A rapid and green synthetic method for a similar compound was established, which involved a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a morpholine ring and a pyrimidine ring . The SMILES representation of the molecule is C1COCCN1C2=NC=CC(=N2)N .


Physical and Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 413.8±55.0 ºC at 760 mmHg, and a flash point of 204.1±31.5 ºC . It also has a molar refractivity of 46.1±0.3 cm3 .

Scientific Research Applications

PI3K-AKT-mTOR Pathway Inhibition

A significant application of 4-(Pyrimidin-4-yl)morpholines, including derivatives of 2-Morpholin-4-YL-pyrimidin-4-ylamine, lies in their ability to inhibit the PI3K and PIKKs, which are crucial components of the PI3K-AKT-mTOR pathway. This pathway's inhibition is pivotal in cancer research, as it plays a vital role in cell growth, proliferation, and survival. The discovery of a potent non-nitrogen containing morpholine isostere exemplifies the ongoing efforts to develop selective dual inhibitors of mTORC1 and mTORC2, which are significant for therapeutic interventions in cancer treatment (Hobbs et al., 2019).

Antimicrobial and Antitumor Activities

Morpholine derivatives have shown promising antimicrobial and antitumor activities. For instance, certain 2-morpholinomethylamino-4-(7 unsubstituted/substitutedcoumarin-3-yl)-6-chlorosubstitutedphenyl pyrimidines exhibit antimicrobial properties against bacteria and fungi. These compounds have been synthesized through a series of chemical reactions, highlighting the synthetic versatility of morpholine derivatives and their potential as antimicrobial agents. Furthermore, their structure-activity relationship analysis indicates the significance of chloro- substitution on phenyl rings for enhancing activity against Gram-positive and Gram-negative bacteria and fungi (Mohd Imran Abida & A. Alsalman, 2016).

Pharmacological Activity

The pharmacological application of morpholine derivatives extends to their antiglycation activities, which are comparable to those of aminoguanidine. Such activities are crucial in the management of chronic diseases like diabetes, where the formation of advanced glycation end-products plays a significant role in disease progression. Compounds containing 2-morpholino and 2-morpholinoethylamine substituents have exhibited not only antiglycation properties but also moderate anti-angiotensin, antioxidant, and dipeptidyl peptidase-4 (DPP-4) inhibitory effects. These findings underscore the therapeutic potential of morpholine derivatives in treating various diseases (O. Zhukovskaya et al., 2019).

Synthetic Chemistry

In synthetic chemistry, morpholine derivatives serve as intermediates in the synthesis of complex molecules. For example, the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives demonstrates the role of these compounds as intermediates that can inhibit tumor necrosis factor alpha and nitric oxide. The development of rapid and green synthetic methods for such compounds further illustrates the importance of morpholine derivatives in facilitating efficient and environmentally friendly chemical syntheses (H. Lei et al., 2017).

Safety and Hazards

The safety data for “2-Morpholin-4-YL-pyrimidin-4-ylamine” indicates that it has a GHS07 warning . It may cause respiratory irritation and could be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for “2-Morpholin-4-YL-pyrimidin-4-ylamine” are not available, morpholine derivatives have potential applications in various fields of research and industry. They are often found in biologically active molecules and pharmaceuticals, suggesting potential uses in medical and pharmaceutical research .

Biochemical Analysis

Biochemical Properties

2-Morpholin-4-YL-pyrimidin-4-ylamine has been identified as an inhibitor of DNA-dependent protein kinase . This suggests that it interacts with this enzyme, potentially altering its function and influencing biochemical reactions within the cell.

Cellular Effects

. This can lead to cell cycle arrest in G2/M or induction of cell death across multiple cell lines .

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. It has been suggested that it binds to the colchicine pocket located between the α and β subunits of the αβ-tubulin dimer . This binding could potentially disrupt the function of tubulin, a key protein involved in cell division.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Similar compounds have shown to cause mitotic arrest and cell death in colchicine-resistant cells .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-known. It is likely that it interacts with enzymes involved in the metabolism of DNA-dependent protein kinases .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. It is known that similar compounds are poor substrates for P-gp multi-drug resistance pumps .

Properties

IUPAC Name

2-morpholin-4-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c9-7-1-2-10-8(11-7)12-3-5-13-6-4-12/h1-2H,3-6H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOXYFGOHDJZOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90603862
Record name 2-(Morpholin-4-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18215-94-6
Record name 2-(Morpholin-4-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Morpholin-4-YL-pyrimidin-4-ylamine
Reactant of Route 2
Reactant of Route 2
2-Morpholin-4-YL-pyrimidin-4-ylamine
Reactant of Route 3
Reactant of Route 3
2-Morpholin-4-YL-pyrimidin-4-ylamine
Reactant of Route 4
Reactant of Route 4
2-Morpholin-4-YL-pyrimidin-4-ylamine
Reactant of Route 5
Reactant of Route 5
2-Morpholin-4-YL-pyrimidin-4-ylamine
Reactant of Route 6
Reactant of Route 6
2-Morpholin-4-YL-pyrimidin-4-ylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.